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This technical guide provides an in-depth analysis of the structural and biophysical

characteristics of the CH401 peptide, a synthetic, channel-forming peptide with potential

clinical relevance. Designed for researchers, scientists, and professionals in drug development,

this document synthesizes key findings from structural studies, offering a comprehensive

overview of its molecular architecture, functional properties, and the experimental

methodologies used for its characterization.

Introduction to the CH401 Peptide
The CH401 peptide, systematically named NK(4)-M2GlyR T19R, S22W, is a synthetic peptide

derived from the M2 transmembrane segment of the human glycine receptor α-subunit.[1][2][3]

It is the result of extensive research involving the synthesis and testing of over 300 different

peptide sequences to identify a lead compound with optimal biophysical properties for potential

therapeutic applications, particularly in the context of channelopathies like cystic fibrosis.[1][2]

The design of CH401 incorporates specific amino acid substitutions to enhance its water

solubility, membrane insertion efficiency, and ion channel characteristics.[2] This peptide is a

water-soluble monomer that can self-assemble within biological membranes to form anion-

selective channels.[1][2][3]
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The primary amino acid sequence of the CH401 peptide is KKKKPARVGLGITTVLTMRTQW.

[1][2][3] This sequence is a modification of the native M2 segment of the glycine receptor and

includes the following key features:

N-terminal Tetralysine (NK4): The addition of four lysine residues at the N-terminus

enhances the peptide's water solubility and influences its interaction with the membrane.[2]

T19R and S22W Substitutions: The threonine at position 19 has been replaced with arginine,

and the serine at position 22 has been replaced with tryptophan. The tryptophan residue, in

particular, is known to have a strong affinity for the lipid carbonyl region of the membrane,

which aids in the peptide's orientation and insertion into the lipid bilayer.[2]

Secondary and Tertiary Structure
Structural analyses of the CH401 peptide have been conducted using solution Nuclear

Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations.[1][2][3] In a

membrane-mimetic environment, such as in detergent micelles, the CH401 peptide adopts a

monomeric state.[1][3] Computational simulations have further explored its structure as a five-

helix bundle within a membrane environment.[1][2][3]

The prevailing structural model suggests that the peptide forms a helical structure that

assembles into a pore within the membrane.[2] While the precise handedness of this helical

assembly has been a subject of investigation, simulations and comparisons with crystal

structures of related cys-loop ligand-gated ion channels suggest a left-handed packing of the

pore-forming helices.[2][3]

Quaternary Structure and Channel Formation
The functional form of the CH401 peptide is a supramolecular assembly that forms an ion

channel.[1][2][3] As a water-soluble monomer, it readily inserts into biological membranes and

subsequently assembles into a channel.[1][2][3] The channel-forming properties of CH401 are

a key area of its investigation, with a focus on its ion selectivity and conductance. The design of

CH401 was guided by the goal of achieving high ensemble conductance and enhanced ion

selectivity at low solution concentrations.[1][2]
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The biophysical properties of the CH401 peptide have been a primary focus of its

characterization to establish it as a lead compound.

Property Description Reference

Solubility Water-soluble monomer. [1][2]

Membrane Insertion

Efficiently inserts into

liposomes of selected lipid

compositions.

[1][2][3]

Aggregation

Decreased propensity for

aggregation in aqueous

solution compared to the wild-

type sequence.

[2]

Ion Channel Activity

Forms channels at low solution

concentrations with greater

ensemble conductance and

enhanced ion selectivity.

[1][2]

Transepithelial Ion Transport

Increased net ion transport

across epithelial cells at lower

peptide concentrations

compared to the wild-type

M2GlyR sequence.

[2]

Experimental Protocols
Peptide Synthesis
The CH401 peptide and its analogs are synthesized using standard solid-phase peptide

synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl)

chemistry.[4][5]

General Fmoc-SPPS Workflow:

Resin Swelling: The synthesis resin is swelled in a suitable solvent such as

dimethylformamide (DMF).
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Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed

using a solution of piperidine in DMF.

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the

deprotected N-terminus of the growing peptide chain. Coupling reagents such as HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) are often used.

Washing: The resin is washed to remove excess reagents and byproducts.

Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in

the sequence.

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from

the resin, and all side-chain protecting groups are removed using a cleavage cocktail,

typically containing trifluoroacetic acid (TFA).

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The final product is characterized by mass spectrometry to confirm its

identity and purity.

Solution NMR Spectroscopy
The structure of the CH401 peptide as a monomer in detergent micelles was analyzed by

solution NMR.[1][3]

Typical Protocol for Peptide Structure Determination by NMR:

Sample Preparation: The purified peptide is dissolved in a suitable buffer containing

detergent micelles (e.g., sodium dodecyl sulfate) to mimic a membrane environment.

NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., TOCSY,

NOESY, HSQC) are performed to obtain through-bond and through-space correlations

between atomic nuclei.
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Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in

the peptide sequence.

Structural Restraint Generation: Distance restraints are derived from NOESY cross-peak

intensities, and dihedral angle restraints are obtained from scalar coupling constants.

Structure Calculation: A family of 3D structures is calculated using computational algorithms

that satisfy the experimental restraints.

Structure Validation: The quality of the calculated structures is assessed using various

statistical parameters.

Molecular Dynamics Simulations
Computational simulations were used to model the CH401 peptide as a five-helix bundle in a

membrane environment.[1][2][3]

General Workflow for Molecular Dynamics Simulations:

System Setup: A starting model of the peptide assembly is placed within a hydrated lipid

bilayer in a simulation box.

Energy Minimization: The energy of the system is minimized to remove any steric clashes.

Equilibration: The system is gradually heated and equilibrated under controlled temperature

and pressure to allow the lipids and solvent to relax around the peptide.

Production Run: A long simulation is run to generate a trajectory of the atomic motions over

time.

Analysis: The trajectory is analyzed to determine structural and dynamic properties of the

peptide assembly, such as conformational changes, stability, and interactions with the

membrane.

Visualizations
Peptide Synthesis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15614319?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21835162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3245884/
https://www.researchgate.net/publication/51565245_Structural_and_biophysical_properties_of_a_synthetic_channel-forming_peptide_Designing_a_clinically_relevant_anion_selective_pore
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start with Resin Swell Resin Fmoc Deprotection

Couple Amino Acid Wash

Repeat for
all Amino Acids

Next Amino Acid
Cleave from ResinFinal Amino Acid Purify (RP-HPLC) Characterize (MS) Final Peptide

Click to download full resolution via product page

Caption: General workflow for solid-phase peptide synthesis.
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Caption: Conceptual pathway of CH401 channel formation.

Conclusion
The CH401 peptide represents a rationally designed molecule with well-defined structural and

biophysical properties that make it a promising candidate for further development. Its enhanced

solubility, efficient membrane insertion, and ability to form functional ion channels at low

concentrations are key attributes that have been elucidated through a combination of synthetic

chemistry, spectroscopy, and computational modeling. This guide provides a foundational

understanding of the core characteristics of the CH401 peptide to support ongoing and future

research in the field of synthetic ion channels and their therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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